molecular formula C15H19N9 B12259200 N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12259200
M. Wt: 325.37 g/mol
InChI Key: PMDXAXROWHCEGH-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that combines elements of purine and pyrimidine

Properties

Molecular Formula

C15H19N9

Molecular Weight

325.37 g/mol

IUPAC Name

N,N-dimethyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C15H19N9/c1-22(2)11-7-12(17-8-16-11)23-3-5-24(6-4-23)15-13-14(19-9-18-13)20-10-21-15/h7-10H,3-6H2,1-2H3,(H,18,19,20,21)

InChI Key

PMDXAXROWHCEGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine precursors, followed by their coupling through a series of nucleophilic substitution reactions. Common reagents used in these reactions include dimethylamine, piperazine, and various halogenated intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the investigation of enzyme mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In the context of nucleic acids, it can intercalate between base pairs, affecting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of purine and pyrimidine structures, which confer distinct chemical and biological properties. This duality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts .

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